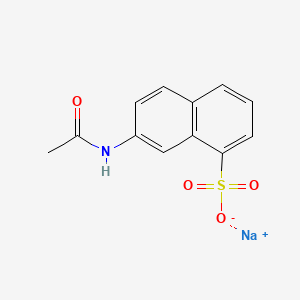

Sodium 7-acetamidonaphthalene-1-sulphonate

Description

Overview of Naphthalene (B1677914) Derivative Chemistry

Naphthalene, with the chemical formula C₁₀H₈, is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. nih.govgoogle.com This structure allows for a wide range of chemical modifications, primarily through electrophilic substitution reactions, leading to a vast array of derivatives. google.comchemicalbook.com The primary source of naphthalene is coal tar, from which it is separated by crystallization. google.com

The reactions of naphthalene are similar to those of benzene, though it is generally more reactive. Key reactions include nitration, halogenation, alkylation, and sulfonation. google.comresearchgate.net The position of substitution on the naphthalene ring is influenced by reaction conditions. For instance, the sulfonation of naphthalene can yield different isomers depending on the temperature. wikipedia.org

Naphthalene derivatives are crucial intermediates in the synthesis of a multitude of commercial products, including dyes, pigments, surfactants, and pharmaceuticals. wikipedia.orgnih.gov For example, naphthols are vital precursors in the dye industry, and various aminonaphthalenesulfonic acids are key components in the creation of azo dyes. google.comnih.gov Other derivatives find use as plasticizers, solvents, and even in agricultural chemicals. nih.gov

Historical Development of Naphthalenesulfonate Compounds

The development of naphthalenesulfonate compounds is closely tied to the rise of the synthetic dye industry in the 19th and 20th centuries. The sulfonation of naphthalene, a process that introduces a sulfonic acid group (-SO₃H) onto the naphthalene ring, was a critical step in producing water-soluble dyes. wikipedia.orgnih.gov

Polynaphthalene sulfonates were first developed in the 1930s by IG Farben in Germany. wikipedia.org These compounds were initially used in the leather and textile industries as tanning agents and dye dispersants. wikipedia.org A significant application emerged with the development of synthetic rubber, where naphthalenesulfonate condensates served as emulsifiers. wikipedia.org

In the mid-20th century, a major application for naphthalenesulfonate condensates was discovered in the construction industry as superplasticizers for concrete. nih.govresearchgate.net These additives improve the workability and strength of concrete by reducing the amount of water needed in the mix. nih.gov The market for these compounds has seen shifts over the years, with consolidation of manufacturers affecting availability and pricing. wikipedia.org

Significance of the Sulfonate and Acetamido Functionalities in Chemical Systems

The chemical behavior of Sodium 7-acetamidonaphthalene-1-sulphonate is largely dictated by its two key functional groups: the sulfonate group (-SO₃⁻) and the acetamido group (-NHCOCH₃).

The Sulfonate Group: The sulfonic acid group and its conjugate base, the sulfonate group, are strongly electron-withdrawing and highly polar. The introduction of a sulfonate group into an aromatic system, a process known as sulfonation, dramatically increases its water solubility. nih.gov This property is fundamental to the use of many naphthalenesulfonates in aqueous applications like dyeing and as detergents.

The sulfonation reaction is a reversible electrophilic aromatic substitution. This reversibility can be exploited in organic synthesis, where the sulfonic acid group can be used as a "protecting group" to block a specific position on an aromatic ring, directing other substituents to desired locations before being removed.

The Acetamido Group: The acetamido group consists of an acetyl group (-COCH₃) attached to a nitrogen atom. In the context of an aromatic ring, the acetamido group is an activating group and directs incoming electrophiles to the ortho and para positions. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its electron density and making it more susceptible to electrophilic attack. However, the activating effect of the acetamido group is less potent than that of a simple amino group (-NH₂) because the carbonyl group within the acetamido moiety withdraws some of the electron density from the nitrogen atom. Acetamido groups are common in pharmaceuticals and other biologically active molecules.

Scope and Academic Relevance of Research on this compound

This compound and related compounds are of academic interest primarily due to their potential applications stemming from their specific chemical structure. While detailed research focused solely on this exact compound is not widely published, its constituent parts suggest several areas of relevance.

The combination of a naphthalene core with amino and sulfonate groups often results in fluorescent properties. Aminonaphthalenesulfonic acids are known to exhibit solvatochromism, where their fluorescence emission changes with the polarity of the solvent. This makes them useful as fluorescent probes in biochemical studies to investigate the local environment of proteins and other biological macromolecules.

Furthermore, as a derivative of an aminonaphthalenesulfonic acid, this compound is structurally related to precursors for a variety of dyes. researchgate.netnih.gov The specific substitution pattern (7-amino and 1-sulfo) would influence the final color and properties of any resulting dye. Research in this area would focus on the synthesis of novel colorants.

The compound can also be considered an intermediate in organic synthesis. The acetamido and sulfonate groups can be chemically modified or removed, allowing for the creation of more complex naphthalene derivatives for various applications, including materials science and medicinal chemistry.

Data Tables

Table 1: Properties of Related Naphthalene Sulfonic Acids

| Property | Naphthalene-1-sulfonic acid | 2-Amino-1-naphthalenesulfonic acid | 4-Amino-1-naphthalenesulfonic acid |

| Chemical Formula | C₁₀H₈O₃S | C₁₀H₉NO₃S wikipedia.org | C₁₀H₉NO₃S |

| Molar Mass | 208.23 g/mol | 223.25 g/mol wikipedia.org | 223.25 g/mol |

| Appearance | White solid | White needles wikipedia.org | Data not available |

| Solubility in Water | Good | Slightly soluble in cold water, more soluble in hot water wikipedia.org | Data not available |

| Dissociation Constant (pKa) | Data not available | 2.35 in water @ 25 °C wikipedia.org | Data not available |

Structure

3D Structure of Parent

Properties

CAS No. |

84029-48-1 |

|---|---|

Molecular Formula |

C12H10NNaO4S |

Molecular Weight |

287.27 g/mol |

IUPAC Name |

sodium;7-acetamidonaphthalene-1-sulfonate |

InChI |

InChI=1S/C12H11NO4S.Na/c1-8(14)13-10-6-5-9-3-2-4-12(11(9)7-10)18(15,16)17;/h2-7H,1H3,(H,13,14)(H,15,16,17);/q;+1/p-1 |

InChI Key |

WFBFTGQODPJLSG-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=CC=C2S(=O)(=O)[O-])C=C1.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium 7 Acetamidonaphthalene 1 Sulphonate and Its Derivatives

Established Synthetic Pathways and Precursor Chemistry

The traditional synthesis of sodium 7-acetamidonaphthalene-1-sulphonate is a multi-step process that hinges on the careful orchestration of sulfonation and acylation reactions on a naphthalene (B1677914) core. The precise control of reaction conditions is paramount to achieving the desired substitution pattern and high yields.

Sulfonation Reactions of Naphthalene Precursors

The introduction of a sulfonic acid group onto the naphthalene ring is a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is highly dependent on factors such as the nature of the sulfonating agent, reaction temperature, and the presence of other substituents on the naphthalene nucleus.

A common precursor for the synthesis of 7-substituted-1-naphthalenesulfonic acids is 2-naphthylamine (B18577) (also known as β-naphthylamine). The sulfonation of 2-naphthylamine can lead to a mixture of isomers, and controlling the reaction conditions is crucial for maximizing the yield of the desired product. For instance, the sulfonation of 2-naphthylamine with oleum (B3057394) is a known method to produce aminonaphthalenesulfonic acids. nih.gov The reaction temperature plays a critical role in determining the position of the sulfonic acid group. Generally, lower temperatures favor the formation of α-isomers (sulfonation at a position adjacent to the other ring), while higher temperatures promote the formation of β-isomers (sulfonation at a position on the same ring as the amino group). shokubai.org

To achieve the 1,7-substitution pattern, a strategic approach often involves the sulfonation of a pre-functionalized naphthalene derivative. For example, 1-aminonaphthalene-7-sulfonic acid (1,7-Cleve's acid) is a known isomer that can be synthesized and subsequently acylated. google.com

Acylation and Amidation Strategies for Acetamido Group Introduction

The introduction of the acetamido group is typically achieved through the acylation of the corresponding aminonaphthalenesulfonic acid. Acetic anhydride (B1165640) is a widely used and effective acetylating agent for this transformation. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride.

A key challenge in the acetylation of aminonaphthalenesulfonic acids is the potential for side reactions and the need for careful pH control. A patented process for producing acetylated aminonaphthol sulphonic acids highlights the importance of dissolving and acetylating the aminonaphthol sulphonic acid in a slightly acidic medium before making the reaction product alkaline to remove by-products. google.com This suggests that maintaining a non-alkaline environment during the acetylation step is crucial for achieving high-quality products.

Another approach involves conducting the acetylation in a non-aqueous solvent system. A process has been developed for the acetylation of aminoarylsulfonic acids with acetic anhydride or acetyl chloride in sulfuric acid as the solvent. google.com This method can be advantageous as it avoids the complexities of aqueous systems and can lead to high yields of the N-acetylated product. The general mechanism for the acylation of an amine with acetic anhydride involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group. youtube.com

A general procedure for the acetylation of amines under solvent-free conditions involves mixing the amine with a slight excess of acetic anhydride and heating the mixture. mdpi.com This approach offers a greener alternative by minimizing solvent waste.

| Reactant | Acetylating Agent | Solvent/Conditions | Key Considerations |

| Aminonaphthalenesulfonic acid | Acetic Anhydride | Aqueous, slightly acidic | pH control is critical to prevent side reactions. google.com |

| Aminoarylsulfonic acid | Acetic Anhydride/Acetyl Chloride | Sulfuric Acid | Anhydrous conditions can improve yield. google.com |

| General Amines | Acetic Anhydride | Solvent-free, 60°C | Environmentally friendly approach. mdpi.com |

Multi-Component Reaction Approaches in Naphthalene Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs are being increasingly applied to the synthesis of highly substituted naphthalene derivatives.

For instance, one-pot three-component reactions of aldehydes, 2-naphthol, and acetamide (B32628) have been developed to synthesize 1-amidoalkyl-2-naphthols. ajgreenchem.com Although this leads to a different substitution pattern, it demonstrates the feasibility of incorporating an acetamido group and a naphthalene core in a single step. Another example is the one-pot synthesis of azo compounds from β-naphthol and aryl amines, which showcases the power of tandem reactions in building complex molecules. researchgate.net

The development of a multi-component strategy for this compound would likely involve the creative combination of a naphthalene precursor, a source of the acetamido group, and a sulfonating agent in a one-pot process.

Regioselectivity and Stereoselectivity in Synthetic Design

As discussed in the context of sulfonation, achieving the correct regiochemistry is a central challenge in the synthesis of this compound. The directing effects of the substituents on the naphthalene ring are the primary determinants of the position of incoming electrophiles. The amino group is an activating, ortho-, para-directing group, while the sulfonic acid group is a deactivating, meta-directing group. When both are present, the outcome of further substitutions can be complex.

In the sulfonation of N-acetyl-2-naphthylamine, the acetamido group, being less activating than a free amino group, can offer different regiochemical control. The steric bulk of the acetamido group can also influence the position of sulfonation. The choice of sulfonating agent (e.g., sulfuric acid vs. oleum) and reaction temperature are critical levers to pull to control the formation of the desired 1,7-isomer over other possibilities. shokubai.org

Novel Catalytic Systems in Compound Synthesis

The development of novel catalytic systems is a major frontier in chemical synthesis, offering pathways to reactions with higher efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Functionalization

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-nitrogen and carbon-sulfur bonds, which are central to the synthesis of the target molecule. While direct catalytic synthesis of this compound is an area of ongoing research, related transition metal-catalyzed reactions provide a strong foundation.

For example, copper-catalyzed three-component reactions of sulfonyl azides, terminal alkynes, and amines have been developed for the synthesis of N-sulfonyl amidines, demonstrating the catalytic formation of a nitrogen-sulfur bond. nih.gov Furthermore, a transition metal- and catalyst-free one-pot method for the synthesis of N-sulfonyl amidines via the direct reaction of sulfonyl azides with amines has also been reported, offering a greener alternative. nih.gov

These examples, while not directly producing the target compound, illustrate the potential for developing a catalytic cycle that could assemble the 7-acetamidonaphthalene-1-sulphonate framework from simpler precursors. Future research may focus on the direct, transition-metal-catalyzed C-H amidation and sulfonation of naphthalene to achieve this synthesis in a more atom-economical fashion.

Organocatalysis and Biocatalysis in Naphthalene Sulfonate Synthesis

The synthesis of functionalized naphthalene sulfonic acids is increasingly benefiting from the precision offered by catalytic systems. Organocatalysis and biocatalysis, in particular, represent frontiers in developing milder and more selective synthetic routes.

Organocatalysis: This field utilizes small organic molecules to accelerate chemical reactions. While direct organocatalytic sulfonation of naphthalene remains an emerging area, research into related reactions highlights its potential. For instance, axially chiral sulfonic acids, such as 8-benzoimidazolylnaphthalene-1-sulfonic acids, have been developed as powerful Brønsted acid organocatalysts. acs.org These catalysts have demonstrated efficacy in various asymmetric reactions, providing a platform that could be extended to the enantioselective functionalization of naphthalene derivatives. acs.org Another relevant application of organocatalysis is the use of 1-amino-2-naphthol-4-sulfonic acid functionalized graphene oxide (GO-ANSA) as a heterogeneous nano-catalyst for multicomponent reactions, showcasing how naphthalene sulfonic acid moieties can be part of the catalytic system itself. sciforum.net The development of catalysts like chitosan-sulfonic acid (CS–SO₃H) for synthesizing naphthalene-based azines further underscores the move towards eco-friendly and reusable organocatalysts in the synthesis of naphthalene derivatives. enviro.wiki

Biocatalysis: The use of enzymes to perform chemical transformations offers high selectivity under mild conditions. While direct enzymatic sulfonation of an aromatic carbon-hydrogen bond is not a well-established industrial process, related biocatalytic sulfation is gaining traction. Researchers have identified and characterized several arylsulfate sulfotransferases (ASSTs) that can catalyze the transfer of a sulfate (B86663) group to various aromatic alcohols from a donor like p-nitrophenyl sulfate (pNPS). asiachmical.comresearchgate.net These enzymes exhibit a broad substrate scope, accepting a diverse range of phenolic compounds and even showing activity towards amines like aniline. asiachmical.comresearchgate.net This suggests a potential pathway where a hydroxylated or aminated naphthalene precursor could be enzymatically sulfated. However, the presence of sulfonate groups on aromatic rings can sometimes inhibit microbial growth, making aerobic biodegradation and, by extension, some biocatalytic processes challenging. bath.ac.uk In a different biocatalytic approach, enzymes such as imine reductases and transaminases are being used to create chiral amine functionalities, which is relevant for the synthesis of precursors to aminonaphthalenesulfonic acids. mdpi.com

Green Chemistry Principles and Sustainable Synthesis Approaches

The production of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which focus on reducing the environmental impact of chemical processes.

Solvent Selection and Alternative Reaction Media (e.g., Aqueous, Ionic Liquids, Solvent-Free)

Traditional sulfonation often uses excess sulfuric acid as both a reactant and a solvent, leading to significant waste. Modern approaches explore less hazardous and more recyclable alternatives.

Aqueous Media: While sulfonation itself typically requires concentrated acidic conditions, the use of aqueous systems for downstream processing and in some biocatalytic steps is a key green strategy. wikipedia.orgmasterorganicchemistry.com For example, biocatalytic routes using enzymes like imine reductases can be run in aqueous buffers, minimizing the need for organic solvents. mdpi.com

Ionic Liquids (ILs): These salts, which are liquid at or near room temperature, are promising green solvents due to their low vapor pressure, high thermal stability, and tunable properties. nih.govscilit.com Research has shown that the sulfonation of aromatic compounds with sulfur trioxide or chlorosulfuric acid proceeds efficiently in ionic liquids. mdpi.com The IL can often be recovered and reused, preventing the formation of by-products and consumption of the solvent. mdpi.com Specifically, sulfonic acid-functionalized ionic liquids (SAILs) have been designed to act as both the solvent and the catalyst for reactions like esterification, combining high activity with easier separation and reusability. nsf.govresearchgate.net The synthesis of novel surface-active ionic liquids based on a naphthalene sulfonate anion demonstrates the versatility of incorporating the target structure into the IL itself. acs.orgdicp.ac.cn

Solvent-Free Conditions: Eliminating the solvent entirely represents an ideal green chemistry scenario. A study on the sulfonation of nitrobenzene (B124822) using a microreactor demonstrated the feasibility of this approach. scranton.edu The use of microreactors allows for rapid, highly exothermic reactions to be controlled safely without a diluting solvent, offering high atom economy and minimal waste. scranton.edu

Atom Economy and Waste Minimization in Production Processes

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. chemithon.com Traditional sulfonation with excess sulfuric acid has a poor atom economy, as the excess acid becomes waste.

Waste minimization in the broader context of dye intermediate synthesis, where aminonaphthalenesulfonic acids are key precursors, is a major focus. google.com Treatment of the resulting highly colored wastewater often involves chemical methods like coagulation or reduction, which themselves generate sludge and require careful management. scilit.comshokubai.org Advanced physical separation methods and the development of biodegradable catalysts are being explored to mitigate this. bath.ac.uk

Below is a theoretical atom economy calculation for the sulfonation step of N-acetyl-naphthalenamine (a potential precursor) using sulfur trioxide, which represents an ideal scenario.

| Reactant | Formula | Molecular Weight (g/mol) | Atoms in Product |

|---|---|---|---|

| N-acetyl-naphthalenamine | C₁₂H₁₁NO | 185.22 | Yes |

| Sulfur Trioxide | SO₃ | 80.06 | Yes |

| Total Mass of Reactants: 265.28 g/mol | |||

| Mass of Desired Product (7-acetamido-1-naphthalenesulfonic acid): 265.28 g/mol | |||

| Percent Atom Economy: 100% |

Note: This table represents an ideal addition reaction. In practice, sulfonation with sulfuric acid or oleum involves the formation of water or excess acid, significantly lowering the atom economy.

Energy-Efficient Synthetic Routes and Process Intensification

Sulfonation reactions are typically highly exothermic (releasing ~150-170 kJ/mol), requiring significant energy for cooling to maintain control. enviro.wiki Improving energy efficiency reduces both costs and environmental footprint.

Energy Recovery: Modern sulfonation plants are designed to recover waste heat from the reaction to pre-heat feedstocks or generate steam. acs.org In large-scale operations, this can reduce energy costs by 10-15%. acs.org Additionally, upgrading equipment like pumps and agitators to high-efficiency motors with variable frequency drives can cut electricity consumption by 20-30%. acs.orgnsf.gov

Process Intensification (PI): PI involves developing novel reactors and techniques to achieve dramatic reductions in plant size, energy consumption, and waste. nih.gov

Microreactors: These devices, with channels of sub-millimeter diameter, offer extremely high surface-area-to-volume ratios, enabling superior heat and mass transfer. wikipedia.org This allows for the safe use of highly concentrated reagents (like SO₃) and precise temperature control for fast, exothermic reactions like sulfonation, leading to higher yields and purity with significantly reduced energy use. scranton.eduwikipedia.org

Spinning Disk Reactors (SDRs): In an SDR, a very thin film of liquid reactants moves across a rapidly spinning surface. nih.gov This configuration provides exceptional heat transfer rates and very short residence times, making it suitable for fast reactions with large heat effects, such as sulfonations. nih.gov

| Technology | Principle | Energy Efficiency Advantage | Reference |

|---|---|---|---|

| Heat Recovery Systems | Use of reaction exotherm to pre-heat feed or generate steam. | Can reduce overall energy costs by 10-15% in large plants. | acs.org |

| High-Efficiency Motors (VFDs) | Reduce electricity consumption of pumps and agitators. | Energy savings of 20-30% for specific equipment. | acs.orgnsf.gov |

| Microreactors | Superior heat and mass transfer due to high surface-area-to-volume ratio. | Allows for better temperature control of exothermic reactions, reducing cooling load and preventing side reactions. | scranton.eduwikipedia.org |

| Spinning Disk Reactors | Excellent heat transfer from a thin, moving liquid film. | Enables precise control of fast, highly exothermic reactions, improving efficiency and safety. | nih.gov |

Renewable Feedstock Utilization and Biomass-Derived Precursors

The ultimate goal of green chemistry is to replace fossil-fuel-based feedstocks with renewable ones. The naphthalene ring, traditionally derived from coal tar or petroleum, is a target for such replacement.

Lignin (B12514952) as a Precursor: Lignin, a complex aromatic polymer found in wood, is the largest renewable source of aromatics on Earth. researchgate.net Research has shown that naphthalene structures can be formed from lignin model compounds during acid-catalyzed phenolation processes. researchgate.netchemistryviews.org While lignin is a promising source, developing selective depolymerization and conversion processes to yield specific molecules like naphthalene in high yield remains a significant challenge. wikipedia.org

Other Biomass Routes: The synthesis of naphthalene and its derivatives can also be approached from other biomass-derived building blocks. mdpi.com For example, synthetic routes starting from compounds like 4-phenylbut-1-ene or 4-phenylbut-3-enoic acid have been established. enerkem.com The challenge lies in efficiently producing these precursors from biomass. Technologies like the Enerkem process, which converts diverse solid waste into synthesis gas (syngas), offer a pathway to a wide range of chemical building blocks, potentially including the precursors for aromatic compounds. nih.gov While direct, high-yield biological synthesis of functionalized naphthalenes from simple sugars is not yet established, thermophilic bacteria like Bacillus thermoleovorans have been shown to metabolize naphthalene, indicating that the biological machinery for interacting with this ring system exists in nature. researchgate.net

Spectroscopic and Chromatographic Characterization of Sodium 7 Acetamidonaphthalene 1 Sulphonate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a powerful toolkit for the non-destructive analysis of molecular structures. For a compound like Sodium 7-acetamidonaphthalene-1-sulphonate, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) would be employed for a thorough characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values corresponding to the number of protons in each environment. The aromatic region would be particularly complex due to the substituted naphthalene (B1677914) ring system. The protons on the naphthalene ring would exhibit characteristic doublet and triplet splitting patterns, with their chemical shifts influenced by the electron-donating acetamido group and the electron-withdrawing sulphonate group. The methyl protons of the acetamido group would appear as a distinct singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic H | 7.5 - 8.5 | m | - |

| NH (Amide) | 9.5 - 10.5 | s (broad) | - |

| CH₃ (Acetyl) | 2.0 - 2.5 | s | - |

Note: Predicted values are based on the analysis of similar naphthalenic compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the naphthalene ring would be spread over a wide range in the aromatic region, influenced by the positions of the substituents. The carbonyl carbon of the acetamido group would appear at a characteristic downfield shift, while the methyl carbon would be found in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C | 120 - 145 |

| C=O (Amide) | 168 - 172 |

| CH₃ (Acetyl) | 20 - 25 |

Note: Predicted values are based on the analysis of similar naphthalenic compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of protons within the naphthalene ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for connecting the different fragments of the molecule and confirming the positions of the substituents on the naphthalene ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The spectra would show characteristic absorption or scattering bands corresponding to the vibrational modes of the different bonds.

Table 3: Predicted IR and Raman Active Functional Group Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3400 | IR, Raman |

| C-H (Aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C-H (Methyl) | Stretching | 2850 - 3000 | IR, Raman |

| C=O (Amide I) | Stretching | 1650 - 1690 | IR |

| N-H (Amide II) | Bending | 1510 - 1570 | IR |

| C=C (Aromatic) | Stretching | 1450 - 1600 | IR, Raman |

| S=O (Sulphonate) | Asymmetric Stretching | 1170 - 1250 | IR |

| S=O (Sulphonate) | Symmetric Stretching | 1030 - 1080 | IR |

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

The IR spectrum would be expected to show a strong absorption for the C=O stretch of the amide group and strong bands for the S=O stretches of the sulphonate group. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring and the S=O symmetric stretch.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) would likely be used, given its ionic nature. The mass spectrum would show a peak corresponding to the molecular ion (or pseudo-molecular ion, such as [M-Na]⁻ or [M+H]⁺). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways would include the loss of the SO₃ group, cleavage of the acetamido group, and fragmentation of the naphthalene ring itself.

Table of Compound Names

| Compound Name |

|---|

UV-Visible Spectroscopy for Purity and Concentration Determination

UV-Visible spectroscopy is a robust and straightforward method for assessing the purity and determining the concentration of this compound. The naphthalene ring system with its associated chromophores (the acetamido group) and auxochromes (the sulfonate group) gives rise to strong ultraviolet absorbance.

To determine the concentration, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The purity of a sample can be assessed by comparing its full UV spectrum to that of a pure reference standard; the presence of impurities may result in additional peaks or shoulders on the main absorption band. The λmax for naphthalenesulfonic acid derivatives is typically in the UV region, and the effluent from an HPLC column is often monitored at a specific wavelength, such as 240 nm, for detection. nih.gov

Table 2: UV-Visible Spectroscopy Data for Naphthalene Sulfonate Derivatives

| Parameter | Value/Range | Description |

| Solvent | Water, Methanol, or Acetonitrile (B52724) | Common solvents for UV-Vis analysis that are transparent in the relevant UV range. |

| λmax | ~220-350 nm | Typical absorption range for naphthalenic systems. Specific λmax needs empirical determination. |

| Application | Purity assessment, Concentration measurement | Used in quality control and quantitative analysis. |

| Detection in HPLC | ~240-275 nm | A common wavelength range for detecting naphthalene derivatives in chromatographic separations. nih.govdntb.gov.ua |

Chromatographic Method Development for Compound Analysis

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of non-volatile compounds like this compound. thermofisher.comscirp.org

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for analyzing a wide range of molecules based on their polarity. nih.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.

For the analysis of this compound, a C18 (octadecylsilane) bonded silica (B1680970) column is typically employed. researchgate.net The mobile phase usually consists of a mixture of water (often with a buffer to control pH) and an organic modifier like acetonitrile or methanol. dntb.gov.ua The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer. Since this compound is highly polar due to the sulfonate group, it may have a short retention time in standard RP-HPLC. Method parameters such as mobile phase composition, pH, and temperature are optimized to achieve good resolution and peak shape. researchgate.net Quantification is performed by integrating the peak area from the chromatogram and comparing it to a calibration curve generated from standards of known concentration. nih.gov

Table 3: Typical RP-HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 or C8, 5 µm, 4.6 x 150 mm | Standard nonpolar stationary phase for reverse-phase separations. researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., acetate, phosphate) | Adjusting the organic modifier ratio controls retention time. Buffer maintains a consistent ionization state of the analyte. researchgate.net |

| Elution | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, while gradient elution changes the composition over time to improve separation of complex mixtures. nih.gov |

| Flow Rate | 0.8 - 1.2 mL/min | A typical flow rate for analytical scale columns. google.com |

| Detection | UV/Vis Detector (e.g., at 254 nm) or Diode Array Detector (DAD) | The naphthalene ring allows for strong UV detection. DAD provides spectral data for peak purity analysis. researchgate.net |

| Column Temperature | 25 - 30 °C | Maintaining a constant temperature ensures reproducible retention times. researchgate.net |

Ion-Pair Chromatography (IPC) is a powerful variation of RP-HPLC specifically designed for the separation of ionic and highly polar compounds that are poorly retained by conventional RP-HPLC. masontechnology.ie This technique is particularly well-suited for analyzing sulfonated compounds. researchgate.net

IPC works by adding an ion-pairing reagent to the mobile phase. cdhfinechemical.com This reagent is a large ionic molecule with a charge opposite to that of the analyte and a hydrophobic alkyl chain. For the negatively charged 7-acetamidonaphthalene-1-sulphonate anion, a cationic ion-pairing reagent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium (B224687) hydrogen sulfate), is used. google.com The reagent can form an electrically neutral, hydrophobic ion pair with the analyte in the mobile phase, which can then be retained and separated on a standard nonpolar stationary phase like C18. technologynetworks.comitwreagents.com Alternatively, the hydrophobic tails of the ion-pairing reagent can adsorb onto the stationary phase, creating a dynamic ion-exchange surface that retains the analyte ions. thermofisher.com The concentration and chain length of the ion-pairing reagent are key parameters for controlling retention. masontechnology.ie

Table 4: Typical Ion-Pair Chromatography (IPC) Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 or C8 (standard RP column) | The separation occurs on a standard nonpolar stationary phase. technologynetworks.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Similar to RP-HPLC, but with the addition of an ion-pairing reagent. |

| Ion-Pairing Reagent | Tetrabutylammonium (TBA) salt (e.g., phosphate (B84403) or hydrogen sulfate) | A cationic reagent to pair with the anionic sulfonate group of the analyte. google.com |

| Detection | UV/Vis Detector | The ion-pairing reagent should ideally have minimal UV absorbance at the detection wavelength to avoid interfering with analyte detection. itwreagents.com |

| Application | Separation of ionic and highly polar analytes | Enhances retention and improves separation of compounds that elute too early in standard RP-HPLC. |

Gas Chromatography (GC) for Volatile By-products or Related Compounds

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. Due to the non-volatile, salt-like nature of this compound, direct analysis by GC is not feasible without derivatization. However, GC plays a crucial role in the quality control of this compound by identifying and quantifying volatile impurities, residual starting materials, or potential by-products from its synthesis.

The synthesis of this compound may involve precursors such as naphthalene or its derivatives. GC, often coupled with a mass spectrometer (GC-MS), is the standard method for detecting trace amounts of these volatile organic compounds. For instance, residual naphthalene, a potential process-related impurity, can be readily quantified using a GC-MS system. nih.gov The method typically involves a solid-phase extraction (SPE) step to pre-concentrate the analytes from a sample matrix before injection into the GC system. nih.govnih.gov

Table 1: Illustrative GC Conditions for Analysis of Potential Volatile Impurities

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |

| Injector Temp. | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial Temp: 50°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min |

This table represents typical starting conditions for method development and may require optimization for specific by-products.

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for the qualitative analysis of this compound. It is particularly valuable for monitoring the progress of the synthesis reaction, allowing chemists to track the consumption of starting materials and the formation of the desired product.

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica gel or alumina) at various time points. The plate is then developed in a suitable mobile phase, which is a mixture of solvents chosen to achieve optimal separation. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. For sulfonated aromatic compounds, a polar mobile phase is generally required. After development, the spots are visualized, often under UV light, where fluorescent compounds like naphthalenesulfonates become visible.

TLC is also used for a preliminary assessment of the final product's purity. The presence of multiple spots may indicate impurities, such as unreacted starting materials or by-products. By comparing the retention factor (Rf) of the main spot with that of a pure reference standard, a preliminary identification can be made.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is exceptionally well-suited for the analysis of charged species like this compound. It offers high resolution, short analysis times, and requires minimal sample and reagent volumes. nih.govresearchgate.net CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio.

For the analysis of naphthalenesulfonate isomers and related compounds, methods often employ cyclodextrins as additives in the background electrolyte (BGE). nih.gov Cyclodextrins are chiral macrocycles that can form inclusion complexes with the analytes, leading to differences in their apparent electrophoretic mobilities and enabling the separation of closely related isomers. nih.gov

Studies on similar naphthalenesulfonate compounds have demonstrated the effectiveness of CE. For example, a mixture of beta- and gamma-cyclodextrin (B1674603) in a borate (B1201080) buffer has been shown to effectively separate positional isomers. nih.gov The use of micellar agents, such as sodium dodecyl sulfate (B86663) (SDS) in a technique known as Micellar Electrokinetic Chromatography (MEKC), can also be employed to separate both charged and neutral impurities. researchgate.net

Table 2: Example Capillary Electrophoresis Separation Conditions for Naphthalenesulfonates

| Parameter | Condition | Reference |

| Capillary | Fused Silica, 50 µm i.d. | researchgate.net |

| Background Electrolyte | 15 mM Borate buffer with 3:7 mM β- and γ-cyclodextrin, pH 9.2 | nih.gov |

| Voltage | 25-30 kV | researchgate.netnih.gov |

| Temperature | 25-30 °C | researchgate.netnih.gov |

| Injection | Hydrodynamic (e.g., 25 mbar for 25 s) | nih.gov |

| Detection | UV, Diode Array Detector (DAD) | researchgate.net |

Method Validation and Analytical Quality Assurance for Compound Analysis

To ensure that an analytical method for this compound provides reliable and meaningful data, it must undergo a thorough validation process as per established guidelines. This process verifies that the method is suitable for its intended purpose.

Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

These limits are crucial for determining trace impurities in a sample of this compound. They are typically established based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is common for LOD and 10:1 for LOQ. nih.gov Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. Analytical techniques like HPLC with fluorescence detection and CE can achieve very low detection limits for sulfonated naphthalenes.

Table 3: Reported Detection and Quantitation Limits for Naphthalenesulfonates using Various Techniques

| Technique | Analyte Type | LOD | LOQ | Reference |

| CE-UV | Naphthalenesulfonate isomers | - | ~4 µg/L | nih.gov |

| HPLC-Fluorescence | Naphthalenesulfonate condensates | 3-8 ng/L | - | nih.govresearchgate.net |

| Synchronous Fluorimetry | SNFCs in groundwater | 0.2 µg/L | - | researchgate.net |

| HPLC-Fluorescence | Naphthalene Sulfonates | - | 0.05 - 0.4 µg/L | researchgate.net |

| CE | Orphenadrine Citrate | - | 0.02 mg/mL | nih.gov |

SNFC: Sulfonated Naphthalene-Formaldehyde Condensates. The values illustrate the sensitivity achievable for this class of compounds.

Accuracy, Precision, and Robustness Evaluation

Accuracy: This parameter measures the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo or sample matrix. For methods analyzing naphthalenesulfonates, recovery values are typically expected to be within 90-110%. nih.gov For instance, an HPLC method for a related compound showed an accuracy (percentage recovery) of 89.7%. nih.gov

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).

Reproducibility: Precision between laboratories. Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. For validated methods, RSD values are generally required to be less than 2%.

Robustness: This is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov It provides an indication of its reliability during normal usage. For an HPLC or CE method, robustness would be tested by slightly varying parameters such as pH of the mobile phase/buffer, mobile phase/buffer composition, temperature, and flow rate/voltage. nih.govnih.gov The method is considered robust if the results remain within acceptable criteria despite these small changes.

Applications of Sodium 7 Acetamidonaphthalene 1 Sulphonate in Industrial and Materials Science Contexts

Role as an Intermediate in Industrial Chemical Production

The primary industrial application of Sodium 7-acetamidonaphthalene-1-sulphonate is as a foundational molecule, or intermediate, in the multi-step synthesis of other high-value chemical products. Its reactivity and structural features make it an ideal starting point for building larger, more complex organic compounds with specific desired properties.

The chemical architecture of this compound makes it a significant precursor in the synthesis of various dyes and pigments. ontosight.ai The presence of the naphthalene (B1677914) ring system is a common feature in many colorants, and the attached functional groups can be chemically modified to create a wide spectrum of colors and performance characteristics.

Specifically, this compound can be used in the production of azo dyes. Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a major class of synthetic colorants used extensively in the textile, leather, and printing industries. The synthesis of these dyes often involves a diazotization-coupling reaction, where an aromatic amine is converted into a diazonium salt and then reacted with a coupling component. unb.cacuhk.edu.hkresearchgate.net In this context, derivatives of this compound can act as either the diazo component or the coupling component, depending on the specific synthetic pathway.

For instance, the amino group on a related naphthalene sulphonic acid can be diazotized and then coupled with another aromatic compound to form a specific azo dye. google.com While direct synthesis examples for every azo dye are proprietary and vary, the fundamental chemistry underscores the role of such naphthalenic intermediates. The sulphonate group (-SO3Na) imparts water solubility to the final dye molecule, which is a crucial property for many dyeing processes. google.com The acetamido group (-NHCOCH3) can influence the final color and fastness properties of the dye.

One notable example of a dye that utilizes a naphthalene-based structure is Acid Black 1, also known as Amido Black 10B. fishersci.camedchemexpress.comavantorsciences.com While the exact synthesis may not directly start from this compound, it demonstrates the importance of amido- and sulphonic acid-substituted naphthalene structures in creating complex, high-performance dyes.

| Property | Significance in Dyestuff Synthesis |

| Naphthalene Core | Forms the basic chromophoric system for many dyes. |

| Sulphonate Group | Enhances water solubility, crucial for dyeing processes. google.com |

| Acetamido Group | Can be modified to fine-tune color and fastness properties. |

| Reactivity | Allows for participation in diazotization and coupling reactions. unb.cacuhk.edu.hkresearchgate.net |

Beyond the realm of dyestuffs, this compound serves as a versatile building block for a range of advanced organic compounds. The sulphonate and acetamido groups can be chemically transformed or used as directing groups in further synthetic modifications of the naphthalene ring. This allows for the creation of complex molecules with tailored electronic, optical, or biological properties. ontosight.ai

The synthesis of such advanced compounds is a cornerstone of modern materials science and pharmaceutical research. For example, the sulphonate group can be converted into other functional groups, or it can be used to impart specific solubility characteristics to a larger molecule. Similarly, the acetamido group can be hydrolyzed back to an amino group, which can then undergo a wide variety of chemical reactions to build up more complex structures.

These synthetic pathways can lead to the development of materials for applications such as:

Organic electronics: where tailored aromatic compounds are used in the fabrication of organic light-emitting diodes (OLEDs), solar cells, and transistors.

Pharmaceuticals: where complex organic molecules form the basis of new drugs and therapies. ontosight.ai

Specialty polymers: where functionalized monomers are incorporated into polymer chains to create materials with unique properties.

The versatility of this compound as a starting material makes it a valuable component in the toolbox of synthetic organic chemists.

Functionalization in Advanced Materials

While this compound is not typically incorporated directly into final material formulations, its derivatives and the broader class of naphthalene sulphonates play a significant role in the functionalization of advanced materials. The properties imparted by the naphthalene sulphonate structure are key to the performance of these materials in various applications.

Naphthalene-based monomers can be synthesized and integrated into polymer and copolymer systems to create materials with modified properties. The rigid, aromatic structure of the naphthalene unit can enhance the thermal stability and mechanical strength of a polymer chain. The sulphonate groups, when present, can introduce hydrophilicity and ionic conductivity to the polymer.

Research in this area often focuses on creating copolymers where one of the monomers contains a naphthalene sulphonate moiety. These copolymers can exhibit a range of interesting properties, such as:

Improved solubility: The presence of sulphonate groups can make otherwise insoluble polymers soluble in water or other polar solvents.

Enhanced ionic conductivity: This is particularly relevant in the development of materials for batteries, fuel cells, and other electrochemical devices.

Modified mechanical properties: The bulky naphthalene groups can affect the way polymer chains pack together, influencing properties like stiffness and toughness.

While specific examples of the direct polymerization of this compound are not widely documented in mainstream industrial applications, the principles of incorporating such functionalized monomers are well-established in polymer science.

In the construction industry, a class of polymers known as polynaphthalene sulphonates (PNS) are widely used as high-range water reducers, or superplasticizers, in concrete admixtures. vi-sight.commade-in-china.comsakshichemsciences.com These polymers are synthesized through the condensation of naphthalene sulphonic acid with formaldehyde. vinatiorganics.com While this compound is not the direct starting material for these commodity superplasticizers, the underlying chemistry of the naphthalene sulphonate functional group is central to their performance.

PNS superplasticizers work by adsorbing onto the surface of cement particles, imparting a negative charge. This causes the particles to repel each other, leading to a significant increase in the fluidity and workability of the concrete mix without the need for additional water. vinatiorganics.com This has several benefits:

Improved strength and durability: By reducing the water-to-cement ratio, a stronger and more durable concrete can be produced. sakshichemsciences.com

Enhanced workability: The concrete is easier to pump, place, and finish.

Cement savings: A more efficient dispersion of cement particles can lead to a reduction in the amount of cement required to achieve a given strength.

The effectiveness of these superplasticizers is a direct result of the dispersing properties of the sulphonated naphthalene structure.

| Parameter | Effect of Polynaphthalene Sulphonate Superplasticizer |

| Water-to-Cement Ratio | Can be significantly reduced. |

| Workability/Slump | Increased, leading to better flow. |

| Compressive Strength | Increased due to lower water content. sakshichemsciences.com |

| Durability | Enhanced through a denser concrete matrix. sakshichemsciences.com |

In the textile industry, naphthalene sulphonate-based compounds are used as dispersing and leveling agents. jufuchemtech.comalphachem.bizrudolf-group.co.idgreenagrochem.com Similar to their function in concrete, these agents help to ensure the even distribution of dyes and other chemicals in the processing bath.

As dispersing agents , they prevent the agglomeration of dye particles, which is particularly important for disperse dyes used on synthetic fibers like polyester. A fine, stable dispersion of the dye is essential for achieving a uniform and vibrant coloration of the fabric. jufuchemtech.com

As leveling agents , they control the rate at which the dye is absorbed by the textile fibers. This helps to prevent uneven dyeing, or "barriness," by ensuring that the color is taken up smoothly and consistently across the entire fabric surface.

The performance of these agents is attributed to the surface-active properties of the naphthalene sulphonate structure. The sulphonate group provides affinity to the aqueous phase, while the naphthalene ring can interact with the dye molecules and the fiber surface. While commodity textile auxiliaries are typically based on more readily available naphthalene sulphonate derivatives, the fundamental principles of their function are embodied in the chemical structure of compounds like this compound.

Analysis of this compound in Industrial and Materials Science Contexts Reveals Limited Publicly Available Data

Initial research into the specific applications and surface chemistry of the chemical compound this compound has yielded limited detailed information within the public domain, particularly concerning its use in agricultural formulations and its specific interfacial behaviors. While the broader class of naphthalene sulfonates is well-documented for its surfactant and dispersant properties across various industries, data focusing solely on the 7-acetamido substituted variant is sparse.

The structural characteristics of this compound, which include a naphthalene core, an acetamido group, and a sulfonate group, suggest potential for surface-active properties. ontosight.ai The sulfonate group typically imparts water solubility, a key feature for many industrial applications, while the naphthalene and acetamido groups contribute to its molecular structure and potential interactions with other substances. ontosight.ai General overviews of the compound note its use in biomedical research and as an intermediate in the synthesis of other chemicals, including dyes. ontosight.ai

Theoretical and Computational Chemistry of Sodium 7 Acetamidonaphthalene 1 Sulphonate

Molecular Structure and Conformation Analysis

The initial step in the computational study of any molecule is the detailed analysis of its three-dimensional structure and the various shapes, or conformations, it can adopt.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure of a molecule. For sodium 7-acetamidonaphthalene-1-sulphonate, a DFT analysis would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface of the molecule. This would reveal the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how the molecule might interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: Investigating charge distribution on individual atoms and the nature of chemical bonds within the molecule.

A hypothetical data table summarizing the kind of results a DFT study might produce is presented below.

| Computational Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and electronic transitions. |

| Dipole Moment | 8.2 D | Quantifies the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes

The acetamido and sulphonate groups attached to the naphthalene (B1677914) core of this compound can rotate around their single bonds, leading to different spatial arrangements or conformations. A conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating specific dihedral angles and calculating the corresponding energy to identify stable conformers (energy minima) and the energy barriers between them (transition states).

Energy Landscapes: Visualizing the multi-dimensional potential energy surface to understand the relative stabilities of different conformers and the pathways for interconversion.

This analysis would be crucial for understanding which shapes the molecule is most likely to adopt and how this might influence its biological activity or material properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool to explore the step-by-step pathways of chemical reactions involving this compound.

Transition State Analysis of Key Chemical Transformations

For any proposed chemical transformation, such as hydrolysis of the acetamido group or a substitution reaction on the naphthalene ring, computational methods can be used to locate the transition state—the highest energy point along the reaction pathway. The analysis would involve:

Transition State Searching Algorithms: Employing computational methods to find the specific geometry of the transition state.

Vibrational Frequency Analysis: Confirming the located structure as a true transition state by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profiles and Kinetic Modeling of Reactions

Once the reactants, products, and transition states are identified, an energy profile for the reaction can be constructed. This would provide:

Activation Energy (Ea): The energy difference between the reactants and the transition state, which is a primary determinant of the reaction rate.

Based on these calculated energy barriers, kinetic modeling could be performed to predict reaction rates under different conditions.

Prediction of Chemical Behavior and Interactions

By combining the insights from structural and reactivity studies, computational chemistry can predict various aspects of the chemical behavior of this compound. This could include its solubility in different solvents, its potential to act as a ligand for metal ions, or its interaction with biological macromolecules like proteins.

Molecular Dynamics Simulations for Solvent Interactions and Aggregation

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. frontiersin.org For this compound, MD simulations can elucidate its interactions with solvents and its tendency to form aggregates, such as micelles. These simulations are based on the principles of classical mechanics, where the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to track the trajectory of each particle.

The amphiphilic nature of this compound, with its hydrophilic sulphonate group and more hydrophobic acetamidonaphthalene backbone, suggests a strong tendency to interact with both polar and non-polar environments. In aqueous solutions, water molecules are expected to form hydration shells around the charged sulphonate group, while the aromatic part of the molecule may exhibit hydrophobic interactions.

MD simulations can be employed to investigate several key aspects of the compound's behavior:

Solvent Accessible Surface Area (SASA): This metric quantifies the surface area of the molecule that is accessible to the solvent. nih.gov By calculating the SASA, it is possible to understand how the molecule orients itself in a solvent and how this orientation changes with concentration or the presence of other substances. For instance, in an aqueous environment, the hydrophilic part of the molecule is expected to have a larger SASA compared to the hydrophobic part.

Radial Distribution Functions (RDFs): RDFs describe how the density of surrounding particles varies as a function of distance from a central particle. By calculating the RDFs between the sulphonate group and water molecules, for example, the structure and extent of the hydration shell can be characterized.

Aggregation and Micelle Formation: At certain concentrations, surfactant-like molecules such as this compound can self-assemble into larger structures called micelles. MD simulations can predict the critical micelle concentration (CMC) and provide detailed information about the size, shape, and internal structure of these aggregates. nih.gov

Illustrative Data from Hypothetical Molecular Dynamics Simulations:

The following table presents hypothetical data that could be obtained from MD simulations of this compound in an aqueous solution. This data illustrates the kind of insights that can be gained from such computational studies.

| Simulation Parameter | Value | Description |

| System | Single Molecule in Water Box | A single molecule of this compound is solvated in a box of water molecules. |

| Hydrophilic SASA | 150 Ų | The solvent accessible surface area of the sulphonate group and surrounding atoms. |

| Hydrophobic SASA | 250 Ų | The solvent accessible surface area of the naphthalene and acetamido groups. |

| First Hydration Shell Peak (S-O) | 3.5 Å | The distance from the sulfur atom of the sulphonate group to the oxygen atoms of the surrounding water molecules, indicating a strong hydration layer. |

| Aggregation Number | 50-100 | The number of individual molecules that form a stable micelle at a concentration above the CMC. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Industrial Performance

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. nih.gov These models are a cornerstone of chemometrics and are widely used in drug discovery, materials science, and environmental chemistry to estimate various physicochemical properties without the need for experimental measurements. researchgate.netnih.gov

For this compound, QSPR models could be developed to predict its performance in various industrial applications, such as its effectiveness as a dispersing agent, a dye intermediate, or a leveling agent in the textile industry. The development of a QSPR model involves several steps:

Data Collection: A dataset of compounds with known properties is compiled. For instance, to predict the dispersing efficiency, a set of related naphthalenesulphonate derivatives with experimentally measured dispersing values would be required.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as its size, shape, electronic properties, and connectivity.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to establish a mathematical relationship between the molecular descriptors and the property of interest. nih.govyoutube.com

Model Validation: The predictive power of the model is assessed using various statistical techniques, such as cross-validation and external validation, to ensure its robustness and reliability. nih.gov

Hypothetical QSPR Model for Dispersing Efficiency:

A hypothetical QSPR model for predicting the dispersing efficiency of naphthalenesulphonate derivatives could be represented by the following equation:

Dispersing Efficiency = 0.85 * (Topological Polar Surface Area) - 0.23 * (LogP) + 1.54 * (Number of Aromatic Rings) + 5.78

This equation suggests that the dispersing efficiency is positively correlated with the polar surface area and the number of aromatic rings, and negatively correlated with the lipophilicity (LogP).

Illustrative Data for QSPR Model Development:

The table below provides a hypothetical dataset that could be used to develop a QSPR model for predicting the dispersing efficiency of a series of naphthalenesulphonate derivatives.

| Compound | Topological Polar Surface Area (Ų) | LogP | Number of Aromatic Rings | Experimental Dispersing Efficiency (%) |

| This compound | 95.3 | 1.2 | 2 | 85 |

| Sodium naphthalene-1-sulphonate | 65.6 | 0.5 | 2 | 75 |

| Sodium 6-hydroxynaphthalene-2-sulphonate | 85.8 | 0.8 | 2 | 80 |

| Disodium 1,5-naphthalenedisulphonate | 131.2 | -0.5 | 2 | 92 |

Environmental Fate and Abiotic Transformation of Sodium 7 Acetamidonaphthalene 1 Sulphonate

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation of Sodium 7-acetamidonaphthalene-1-sulphonate can occur through several mechanisms, primarily driven by light (photolysis), water (hydrolysis), and chemical oxidants present in the environment.

Photolysis and Hydrolysis Mechanisms in Aqueous Systems

Photolysis:

Indirect photolysis, mediated by naturally occurring photosensitizers in water bodies such as humic acids, can also contribute to the degradation of naphthalene (B1677914) sulfonates. These sensitizers can absorb sunlight and produce reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, which can then attack the this compound molecule.

Hydrolysis:

Hydrolysis is the cleavage of chemical bonds by the addition of water. For this compound, the amide and the sulfonate functional groups are the most likely sites for hydrolysis. The carbon-sulfur bond in the sulfonate group is generally stable under typical environmental pH conditions. The amide linkage, however, can undergo hydrolysis, particularly under acidic or alkaline conditions, to yield 7-aminonaphthalene-1-sulfonate and acetic acid.

While specific hydrolysis rate constants for this compound are not documented in publicly available literature, data for the related compound sodium naphthalene-1-sulphonate suggests a very slow hydrolysis rate, with a half-life in the order of years at neutral pH. The stability of the amide bond in the 7-acetamido substituent under environmental conditions would require specific experimental determination.

Table 6.1: General Hydrolysis Potential of Functional Groups in this compound

| Functional Group | Potential for Hydrolysis | Influencing Factors |

| Sulfonate Group (-SO₃⁻) | Generally low under environmental conditions | Extreme pH and temperature |

| Acetamido Group (-NHCOCH₃) | Possible, but likely slow | pH (acid or base catalyzed), temperature |

Chemical Oxidation Processes (e.g., by Oxidants in Water Treatment)

In engineered systems such as water treatment plants, chemical oxidation is a key process for removing persistent organic pollutants. Oxidants like ozone (O₃), chlorine (Cl₂), and advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) can effectively degrade this compound.

Studies on the ozonation of various naphthalene sulfonates have shown that the naphthalene ring is susceptible to attack by ozone, leading to ring cleavage and the formation of smaller, more biodegradable organic acids and ultimately mineralization to carbon dioxide and water. The reaction rates are influenced by the number and position of the sulfonate groups. It is expected that the acetamido group would also be susceptible to oxidation.

Advanced oxidation processes, such as UV/H₂O₂ or the Fenton reaction (Fe²⁺/H₂O₂), are even more powerful in degrading recalcitrant organic compounds. The hydroxyl radicals generated in these processes are non-selective and can rapidly oxidize the aromatic ring and the substituents of this compound.

Table 6.2: Efficacy of Different Oxidation Processes on Naphthalene Sulfonates (General)

| Oxidation Process | Typical Reactivity with Naphthalene Sulfonates | Potential Byproducts |

| Ozonation | Moderate to high, dependent on pH and substituents | Carboxylic acids, aldehydes, sulfate (B86663) |

| Chlorination | Lower reactivity compared to ozone and AOPs | Chlorinated organic compounds |

| Advanced Oxidation Processes (AOPs) | High, rapid degradation | Smaller organic acids, CO₂, H₂O, sulfate |

Adsorption and Mobility in Geochemical Systems

The movement of this compound through soil and aquatic environments is largely controlled by its adsorption to solid phases and its solubility in water.

Interaction with Soil and Sediment Components

The adsorption of this compound to soil and sediment is influenced by the properties of both the chemical and the sorbent. The compound's high water solubility, due to the presence of the ionic sulfonate group, suggests that its adsorption to non-polar organic matter in soil would be limited.

However, interactions with charged mineral surfaces, such as clays, and with the organic fraction of the soil can occur. The negatively charged sulfonate group may lead to repulsion from negatively charged clay surfaces, but cation bridging (e.g., with Ca²⁺ or Mg²⁺) could facilitate adsorption. The aromatic naphthalene structure can contribute to hydrophobic interactions with soil organic matter. The acetamido group can participate in hydrogen bonding.

Quantitative data on the adsorption coefficient (Kd) or the organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound are not available. However, for related naphthalene sulfonates, adsorption is generally found to be weak to moderate, indicating a potential for mobility in soil.

Leaching Potential in Aquatic Environments

Due to its high water solubility and likely weak to moderate adsorption to soil and sediment, this compound is expected to have a significant leaching potential. This means it can readily move from the soil surface into groundwater.

In aquatic systems, the compound is likely to remain dissolved in the water column rather than partitioning to sediments. This mobility increases the potential for widespread distribution in the environment following a contamination event.

Persistence and Environmental Cycling in Abiotic Systems

Based on the available information for related compounds, this compound is expected to be moderately persistent in the environment in the absence of strong oxidizing conditions or significant microbial activity.

Its high water solubility and mobility suggest that it will primarily reside in the aqueous phase and can be transported over long distances in surface water and groundwater. Abiotic degradation through photolysis may be a relevant removal mechanism in sunlit surface waters, although the rate is likely to be slow. Hydrolysis is not expected to be a significant degradation pathway under typical environmental conditions.

In the subsurface, where light is absent and microbial activity may be limited, the compound is likely to persist for longer periods. Its fate will be primarily governed by advection and dispersion with groundwater flow.

Table 6.3: Summary of Environmental Fate Parameters (Qualitative) for this compound

| Parameter | Expected Behavior | Rationale |

| Persistence | Moderately persistent | Stable C-S bond, slow hydrolysis and photolysis |

| Mobility in Soil | High | High water solubility, weak to moderate adsorption |

| Distribution | Primarily in the aqueous phase | Hydrophilic nature due to the sulfonate group |

| Primary Abiotic Degradation Pathways | Photolysis (in surface waters), Chemical Oxidation (in treatment systems) | Aromatic structure susceptible to light and strong oxidants |

Future Research Directions and Emerging Trends for Naphthalene Based Sulfonates

Development of Next-Generation Sustainable Synthetic Methodologies

The classical synthesis of sulfonated aromatic compounds often involves reagents like fuming sulfuric acid or chlorosulfonic acid, which pose significant environmental and handling challenges. researchgate.netajgreenchem.com The future of manufacturing for compounds such as Sodium 7-acetamidonaphthalene-1-sulphonate lies in the adoption of greener, more efficient synthetic strategies.

Key areas of development include:

Solid Acid Catalysts: The use of reusable solid acid catalysts is a promising alternative to corrosive liquid acids. ajgreenchem.com Materials like silica-supported perchloric acid (SiO2/HClO4), silica-supported potassium bisulfate (SiO2/KHSO4), or sulfonated carbons offer high catalytic activity under solvent-free conditions. ajgreenchem.comscispace.comgoogle.comnih.gov These catalysts are easily separated from the reaction mixture, can be recycled multiple times, and often lead to higher product yields and reduced waste. ajgreenchem.comgoogle.com For instance, sulfonated activated carbon has shown high catalytic activity in esterification, a reaction type relevant to amide formation. nih.gov

Ionic Liquids: Ionic liquids are being explored as "green" solvents and catalysts for sulfonation. google.com They can facilitate the reaction between an aromatic compound and a sulfonating agent like sulfur trioxide (SO3) with high efficiency, often yielding quantitative results without the formation of by-products like water. google.com The ionic liquid itself is not consumed and can be recycled.

Energy-Assisted Synthesis: Non-conventional energy sources are being used to accelerate reaction rates and improve selectivity. Ultrasonic irradiation, for example, can significantly enhance the rate of sulfonation through acoustic cavitation, which generates localized high-pressure and high-temperature hotspots. nih.govwiley-vch.deyoutube.com This method can lead to higher yields, greater product purity, and much shorter reaction times compared to conventional heating. wiley-vch.deyoutube.com Similarly, microwave-assisted protocols have been shown to reduce reaction times for sulfonation from hours to minutes. ajgreenchem.com

Recyclable Reagents: Research into recyclable sulfonating agents, such as sulfonated imidazolium (B1220033) salts, presents a novel pathway. digitellinc.com These reagents have been used to achieve a high degree of sulfonation on various aromatic polymers with improved yields and offer a pathway to upgrade post-consumer plastic waste. digitellinc.com

These next-generation methodologies offer a clear path toward more economical and environmentally benign production of functionalized naphthalenes.

Table 1: Comparison of Conventional and Emerging Sulfonation Methodologies

| Methodology | Reagents & Conditions | Advantages | Disadvantages | Sustainability Profile |

|---|---|---|---|---|

| Conventional | Concentrated or fuming H₂SO₄, often at high temperatures. researchgate.netajgreenchem.com | Well-established, inexpensive reagents. | Use of highly corrosive acids, formation of water as a byproduct, significant waste generation. google.com | Low |